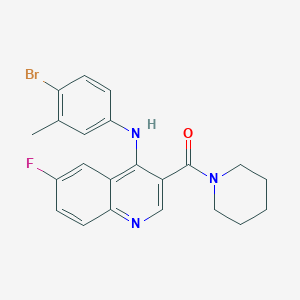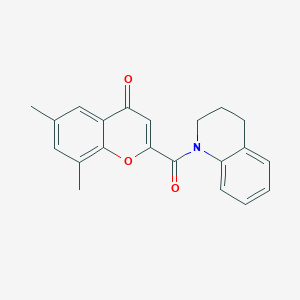
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one” is a complex organic molecule. It contains a 3,4-dihydroquinolin-1(2H)-ylcarbonyl group and a 6,8-dimethyl-4H-chromen-4-one group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The 3,4-dihydroquinolin-1(2H)-ylcarbonyl group and the 6,8-dimethyl-4H-chromen-4-one group would each contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions take place. Without specific information, it’s difficult to predict the exact reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .Aplicaciones Científicas De Investigación
Green Chemistry and Synthesis Approaches
- A research paper by Singh et al. (2012) outlines an efficient and convergent route to synthesize various heterocyclic frameworks using a domino coupling strategy. This synthesis method is highlighted for its high atom-economy, good yields, and the ability to produce multiple new bonds in a single operation, avoiding the use of expensive catalysts and toxic reagents. This approach is instrumental in diversity-oriented synthesis (DOS), demonstrating its application in creating bioactive heterocyclic compounds (Singh, Nandi, & Samai, 2012).
Catalyst-Free and Solvent-Free Synthesis
- Kumar et al. (2015) developed a green, catalyst-free, and solvent-free method for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones and furo[3,2-c]quinolin-4-(5H)-ones. This method is notable for its high atom-efficiency and mild conditions, suggesting its potential in environmentally friendly chemical synthesis (Kumar, Kaur, Gupta, & Sharma, 2015).
Antimicrobial Applications
- Research by Ansari and Khan (2017) involved the synthesis of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, demonstrating their potent antimicrobial activity. This study underlines the significance of structural modification to enhance the potency of these compounds as antimicrobial agents (Ansari & Khan, 2017).
Chiral Catalysts for Asymmetric Reactions
- Yoon et al. (2006) explored the synthesis of chiral C2-symmetric NCN ligand and its Pt(II)/Pd(II) pincer complexes, demonstrating their application in catalytic asymmetric aldol and silylcyanation reactions. This research showcases the utility of these complexes in asymmetric catalysis, contributing to the synthesis of chiral molecules (Yoon, Ramesh, Kim, Ryu, & Ahn, 2006).
Synthetic and Structural Analysis
- Li et al. (2013) conducted synthetic studies on 4H-chromene-2-carboxylic acid ester derivatives, aiming at understanding the structural-activity relationship of antitumor antibiotic tetrahydroisoquinoline natural products. This study emphasizes the importance of structural analysis in drug development, providing insights into the relationship between molecular structure and biological activity (Li, Wang, Wang, Luo, & Wu, 2013).
Mecanismo De Acción
Target of Action
The compound “2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one” belongs to the class of quinolines . Quinolines have demonstrated numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . Therefore, the targets of this compound could be related to these biological activities.
Mode of Action
The mode of action of quinolines can vary depending on their structure and the specific biological activity they exhibit. For instance, some quinolines act by inhibiting certain enzymes .
Biochemical Pathways
Quinolines are known to interact with various biochemical pathways related to their biological activities .
Pharmacokinetics
Quinolines, in general, are known to have good bioavailability and can be metabolized in the liver .
Result of Action
Given the biological activities of quinolines, it could potentially have antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor effects .
Action Environment
Factors such as ph, temperature, and presence of other substances can generally affect the action and stability of quinolines .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3,4-dihydro-2H-quinoline-1-carbonyl)-6,8-dimethylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-13-10-14(2)20-16(11-13)18(23)12-19(25-20)21(24)22-9-5-7-15-6-3-4-8-17(15)22/h3-4,6,8,10-12H,5,7,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJYJJFYWRRZMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N3CCCC4=CC=CC=C43)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydroquinolin-1(2H)-ylcarbonyl)-6,8-dimethyl-4H-chromen-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

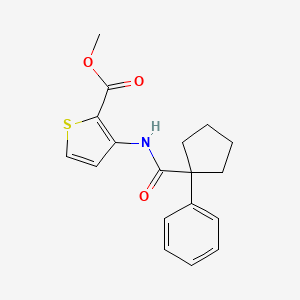
![4-chloro-N-[2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]benzamide](/img/structure/B2682495.png)

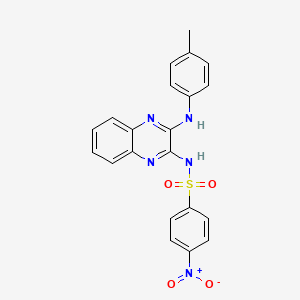
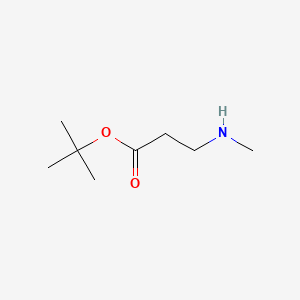
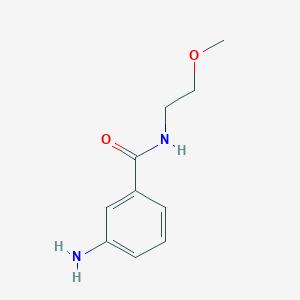
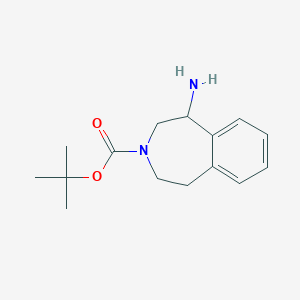
![N-[2-(5-Methyl-1,3-thiazol-2-yl)propyl]prop-2-enamide](/img/structure/B2682507.png)
![2-(7-cyclohexyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2682511.png)
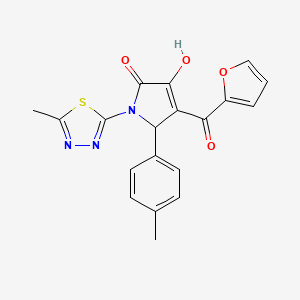
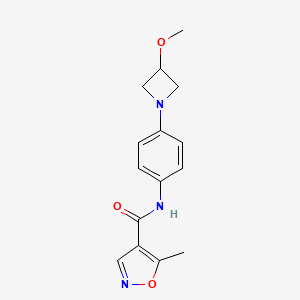
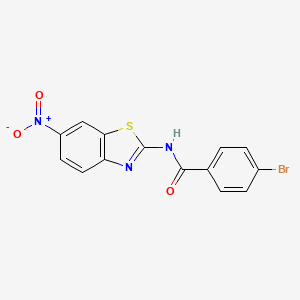
![1-(1-(Benzo[b]thiophen-3-yl)propan-2-yl)-3-(4-fluorobenzyl)urea](/img/structure/B2682516.png)
